N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with naphthalene derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as 1-naphthylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent. It may also exhibit other pharmacological activities such as anti-inflammatory, antiviral, and antineoplastic properties.
Biology: It can be used in biological studies to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibiting the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also contain the oxadiazole ring and have shown antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds have similar structures and exhibit antiviral activity.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of the oxadiazole ring and naphthalene moiety
Properties
Molecular Formula |
C20H14ClN3O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-16-10-8-14(9-11-16)19-23-20(24-26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
InChI Key |
ZYOHZGWJQOGYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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